molecular formula C15H17F2N3O2S B2406002 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 2034306-93-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No. B2406002
CAS RN: 2034306-93-7
M. Wt: 341.38
InChI Key: IHWOADRZVMEAQS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, an oxadiazole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the difluorocyclohexyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a cyclohexyl ring, which is a six-membered ring with two fluorine atoms attached. It also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the difluorocyclohexyl group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Researchers have explored the synthesis of methyl esters and various heterocyclic compounds, highlighting the potential of trifluoromethyl-containing heterocycles. These compounds, including 1,3,4-oxadiazoles, have been evaluated for their influence on neuronal NMDA receptors, suggesting their significance in neuropharmacology and the development of novel therapeutic agents (Sokolov et al., 2018).

Anticonvulsant Activity Exploration

The structure-activity relationship of enaminones and their anticonvulsant properties in animal models have been investigated. Studies have also explored the synthesis of related compounds, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, providing insights into their potential medicinal applications (Jackson et al., 2012).

Anticancer Compounds Development

The design and synthesis of N-substituted benzamides, including 1,3,4-oxadiazoles, have been carried out with the aim of discovering new anticancer agents. These studies have demonstrated the compounds' efficacies against various cancer cell lines, indicating the potential of similar structures in cancer therapy (Ravinaik et al., 2021).

Antidiarrheal Agents Identification

Research into the development of antidiarrheal agents has led to the synthesis of novel compounds featuring the 1,3,4-oxadiazole ring. These studies aim to identify more effective and safer treatments for diarrhea, showcasing the broad applicability of such compounds in medicinal chemistry (Adelstein et al., 1976).

Antipathogenic and Antibacterial Agents Discovery

Synthesis and evaluation of new thiourea derivatives have shown significant antipathogenic activities, particularly against biofilm-forming bacterial strains. This research underscores the potential of 1,3,4-oxadiazole derivatives and related compounds in addressing challenging infectious diseases (Limban et al., 2011).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-9-4-7-23-12(9)14(21)18-8-11-19-13(20-22-11)10-2-5-15(16,17)6-3-10/h4,7,10H,2-3,5-6,8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOADRZVMEAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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